molecular formula C16H11BrN4S B294372 6-Benzyl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Benzyl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294372
M. Wt: 371.3 g/mol
InChI Key: LOXSYBVUVSVMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the thiadiazole family and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-Benzyl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound may act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and exhibit anti-inflammatory and antimicrobial properties. Additionally, it has been shown to have a positive effect on liver and kidney function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Benzyl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential use in medicinal chemistry research. However, there are also limitations to its use. This compound may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 6-Benzyl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is in the development of novel drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, research on the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for various research applications.
Conclusion:
In conclusion, this compound is a promising compound for various scientific research applications, particularly in the field of medicinal chemistry. While its mechanism of action is not fully understood, studies have shown that it exhibits a range of biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and its analogs for the development of novel drugs for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 6-Benzyl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 2-bromobenzaldehyde with benzylhydrazine in the presence of sulfuric acid to form 6-Benzyl-3-(2-bromophenyl)-1,2,4-triazole. This intermediate is then reacted with thiocarbonyldiimidazole to form the final product, this compound.

Scientific Research Applications

6-Benzyl-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Properties

Molecular Formula

C16H11BrN4S

Molecular Weight

371.3 g/mol

IUPAC Name

6-benzyl-3-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11BrN4S/c17-13-9-5-4-8-12(13)15-18-19-16-21(15)20-14(22-16)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

LOXSYBVUVSVMSP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

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